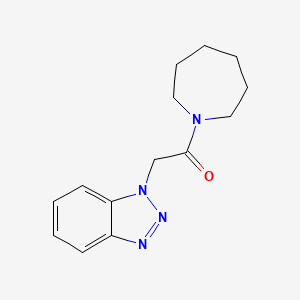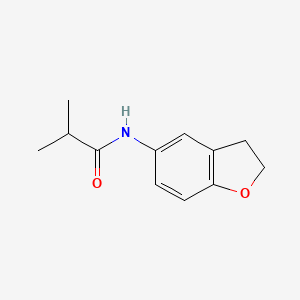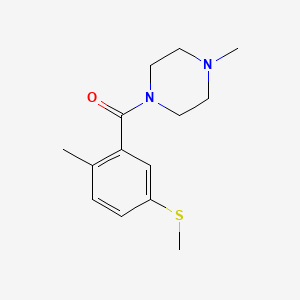![molecular formula C13H17NO2 B7474525 [3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7474525.png)
[3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanone, also known as Methoxyacetylfentanyl, is a synthetic opioid that has been found to have potent analgesic effects. It is a derivative of fentanyl, a highly potent opioid that is commonly used in clinical practice for pain management. Methoxyacetylfentanyl has been found to have similar effects to fentanyl, but with a longer duration of action.
Mechanism of Action
[3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanonelfentanyl binds to the mu-opioid receptor in the brain and spinal cord, which results in the activation of the opioid system. This activation leads to the release of neurotransmitters such as dopamine and serotonin, which contribute to the analgesic effects of the drug. [3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanonelfentanyl also has a depressant effect on the respiratory system, which can lead to respiratory depression and potentially fatal overdose.
Biochemical and Physiological Effects:
[3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanonelfentanyl has been found to have similar effects to fentanyl, including potent analgesic effects and respiratory depression. However, [3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanonelfentanyl has a longer duration of action than fentanyl, which may make it more suitable for certain clinical applications. [3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanonelfentanyl has also been found to have a high potential for abuse and dependence.
Advantages and Limitations for Lab Experiments
[3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanonelfentanyl has been used in lab experiments to study the effects of opioids on the central nervous system. Its potency and long duration of action make it a useful tool for investigating the mechanisms of action of opioids. However, [3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanonelfentanyl is a controlled substance and requires special handling and storage procedures. Its potential for abuse and dependence also limits its use in lab experiments.
Future Directions
There are several future directions for the study of [3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanonelfentanyl. One area of research is the development of new opioids with improved analgesic properties and fewer side effects. Another area of research is the development of new treatments for opioid addiction and overdose. Finally, there is a need for further research into the mechanisms of action of opioids and their effects on the central nervous system.
Conclusion:
In conclusion, [3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanonelfentanyl is a synthetic opioid that has been found to have potent analgesic effects. Its synthesis method is complex, and it requires careful attention to detail to ensure that the final product is of high purity. [3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanonelfentanyl has been used in scientific research to study the effects of opioids on the central nervous system, and it has been found to have similar effects to fentanyl, but with a longer duration of action. Its potential for abuse and dependence limits its use in lab experiments, but it remains a useful tool for investigating the mechanisms of action of opioids. There are several future directions for the study of [3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanonelfentanyl, including the development of new opioids with improved analgesic properties and the development of new treatments for opioid addiction and overdose.
Synthesis Methods
[3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanonelfentanyl can be synthesized through a multi-step process involving the reaction of various chemicals. The starting materials for the synthesis include p-anisaldehyde, methylamine, and acetic anhydride. The reaction involves the formation of an imine intermediate, which is then reduced to form the final product. The synthesis method of [3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanonelfentanyl is complex and requires careful attention to detail to ensure that the final product is of high purity.
Scientific Research Applications
[3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanonelfentanyl has been used in scientific research to study the effects of opioids on the central nervous system. It has been found to have potent analgesic effects, similar to fentanyl. [3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanonelfentanyl has also been used to study the effects of opioids on respiratory function and to investigate the potential for opioid abuse.
properties
IUPAC Name |
[3-(methoxymethyl)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-10-11-5-4-6-12(9-11)13(15)14-7-2-3-8-14/h4-6,9H,2-3,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLQPCCZHFJTAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Methylsulfanylmethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7474453.png)


![1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7474490.png)





![Methyl 4-[(3-chloropyridin-2-yl)sulfanylmethyl]benzoate](/img/structure/B7474544.png)


